molecular formula C8H9FN2O2 B1441517 2-fluoro-5-methoxybenzohydrazide CAS No. 1167055-59-5

2-fluoro-5-methoxybenzohydrazide

Cat. No.: B1441517
CAS No.: 1167055-59-5
M. Wt: 184.17 g/mol
InChI Key: WFAXMUJLJYGEDK-UHFFFAOYSA-N
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Description

2-fluoro-5-methoxybenzohydrazide is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of benzhydrazide, where the benzene ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-methoxybenzohydrazide typically involves the reaction of 2-Fluoro-5-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

    Starting Material: 2-Fluoro-5-methoxybenzaldehyde

    Reagent: Hydrazine hydrate

    Solvent: Ethanol or methanol

    Conditions: Reflux

The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the desired benzhydrazide product.

Industrial Production Methods

For industrial-scale production, the process may involve optimization of reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-fluoro-5-methoxybenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-fluoro-5-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzymatic activity, leading to various biological effects. The pathways involved may include inhibition of metabolic enzymes or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methoxybenzaldehyde: A precursor in the synthesis of 2-fluoro-5-methoxybenzohydrazide.

    2-Fluoro-5-methoxyphenylboronic acid: Used in cross-coupling reactions.

    5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrin: A derivative used in photodynamic therapy.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of fluorine and methoxy groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

2-fluoro-5-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAXMUJLJYGEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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